molecular formula C16H11N3O4S B2544789 N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 380336-70-9

N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2544789
CAS No.: 380336-70-9
M. Wt: 341.34
InChI Key: MWOAATBRHZEJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a 1,2-benzothiazole-1,1,3-trioxide (saccharinyl) core linked via an acetamide bridge to a 3-cyanophenyl group. This structure combines the electron-deficient saccharinyl moiety with the electron-withdrawing cyano substituent, influencing its physicochemical and biological properties. The compound is hypothesized to exhibit enhanced metabolic stability compared to hydroxyl- or alkyl-substituted analogs due to the cyan group’s resistance to phase II conjugation reactions . Its synthesis likely involves coupling 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid (or its acyl chloride) with 3-cyanoaniline, analogous to methods described for related derivatives .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c17-9-11-4-3-5-12(8-11)18-15(20)10-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-8H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOAATBRHZEJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as a carboxylic acid or an aldehyde.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyanophenyl Group: The final step involves the coupling of the acetamide derivative with 3-cyanophenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their substituent effects:

Compound Name Substituent on Phenyl Ring Core Structure Key Properties References
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (SCP-1) 4-Hydroxy Saccharinyl-acetamide Shorter elimination half-life (t₁/₂ = 2.1 h) due to glucuronidation/sulfation of -OH group
N-(2-Ethylphenyl)-2-(1,1,3-trioxo-saccharinyl)acetamide 2-Ethyl Saccharinyl-acetamide Increased lipophilicity (logP ~2.8); potential for enhanced membrane permeability
N-(3-Cyanophenyl)-2-(saccharinyl)acetamide (Target Compound) 3-Cyano Saccharinyl-acetamide Higher metabolic stability (predicted); reduced hydrogen-bonding capacity vs. -OH analogs
N-(6-Arylbenzo[d]thiazol-2-yl)acetamide (e.g., 3f) 3-Cyano-5-(CF₃) Benzo[d]thiazole-acetamide m.p. 212–213°C; antibacterial activity (MIC = 8 µg/mL against S. aureus)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichloro Thiazole-acetamide m.p. 216–218°C; crystal packing stabilized by N–H⋯N hydrogen bonds (R₂²(8) motif)

Physicochemical Properties

  • Solubility: The 3-cyanophenyl derivative exhibits lower aqueous solubility compared to the 4-hydroxyphenyl analog (SCP-1) due to reduced hydrogen-bonding capacity. SCP-1’s phenolic -OH group facilitates O–H⋯O/N interactions, enhancing crystallinity and solubility .
  • Melting Points: Saccharinyl-acetamide derivatives generally have high melting points (>200°C) due to strong intermolecular interactions. The 3-cyanophenyl analog is expected to follow this trend, though experimental data are pending .

Crystallographic and Spectroscopic Features

  • Hydrogen Bonding: SCP-1 forms N–H⋯O and O–H⋯O hydrogen bonds in the crystal lattice, with π-stacking between saccharinyl and phenol rings (centroid distance: 3.93 Å) . The 3-cyanophenyl analog may exhibit weaker intermolecular interactions due to the absence of -OH, leading to altered packing motifs.
  • NMR Data : Saccharinyl protons typically resonate at δ 7.5–8.5 ppm (aromatic), while the acetamide -NH appears as a singlet near δ 10.5 ppm .

Biological Activity

N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N4O4S. The compound features a cyanophenyl group and a benzothiazole moiety with a trioxo functional group. Its structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. Preliminary studies suggest it may have a Minimum Inhibitory Concentration (MIC) comparable to other known antimicrobial agents.

CompoundMIC (μg/mL)Activity
This compoundTBDAntimicrobial
Control (e.g., Penicillin)TBDAntimicrobial

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays on human lung cancer cell lines (A549 and HCC827) demonstrated its ability to inhibit cell proliferation. The IC50 values obtained from these studies indicate a significant cytotoxic effect on cancer cells.

Cell LineIC50 (μM)Assay Type
A549TBD2D Culture
HCC827TBD3D Culture

This compound is believed to act through multiple mechanisms:

  • Kappa-opioid receptor agonism : The compound may selectively activate kappa-opioid receptors, which can modulate pain perception and mood.
  • DNA Interaction : Studies suggest that the compound can bind to DNA in the minor groove, potentially inhibiting replication in cancer cells.

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to this compound:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial and anticancer activities. The results indicated that modifications in the functional groups significantly influenced biological activity .
  • Antitumor Activity Evaluation : Compounds with similar structures demonstrated promising antitumor effects in both 2D and 3D cell culture assays against various cancer cell lines .

Q & A

Q. What synthetic strategies are effective for preparing N-(3-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

Substitution reactions : React a substituted nitrobenzene derivative (e.g., 3-cyano-4-fluoronitrobenzene) with a benzothiazole precursor under alkaline conditions to form the benzothiazole ring .

Reductive amination : Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation .

Condensation : Couple the amine intermediate with a cyanoacetate or cyanoacetyl chloride using coupling agents like EDCI/HOBt in dichloromethane .
Critical Considerations :

  • Optimize reaction time and temperature to avoid over-oxidation of the cyanophenyl group.
  • Monitor intermediates via TLC or HPLC to ensure purity.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation:
  • Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures) .
  • Refine data using SHELXL (e.g., SHELX-2018) with anisotropic displacement parameters for non-H atoms .
  • Validate bond lengths and angles against DFT-optimized geometries (e.g., B3LYP/6-31G* basis set).
    Example Parameters (from analogous benzothiazole derivatives):
Bond TypeLength (Å)Angle (°)Reference
S1–N21.642O1–S1–O2119.3
C–C (aromatic)1.39–1.42C–S–C90–95

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : Analyze hydrogen-bonding networks and π-π stacking using:
  • Graph set analysis (e.g., R₂²(8) motifs for N–H⋯O interactions) .
  • Mercury 4.3.1 software to visualize packing motifs.
    Key Findings (from structural analogs):
  • The acetamide group forms N–H⋯O hydrogen bonds (2.8–3.0 Å) with adjacent benzothiazole sulfonyl groups .
  • π-π interactions between cyanophenyl and benzothiazole rings stabilize the lattice (centroid distances: 3.6–3.9 Å) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations:
  • Optimize geometry at B3LYP/6-311++G(d,p) level.
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Simulate IR and NMR spectra using Gaussian 16 and compare with experimental data .
    Example Results :
PropertyCalculated ValueExperimental Value
HOMO-LUMO gap (eV)4.2
C≡N stretching (cm⁻¹)22252230 (FTIR)

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer : Address variability via:

Dose-response assays : Compare IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity).

Structural analogs : Test derivatives with modified substituents (e.g., replacing cyano with nitro groups) to isolate activity trends .

Target validation : Use molecular docking (AutoDock Vina) to assess binding affinities to proposed targets (e.g., COX-2 or PPAR-γ) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound’s cyanophenyl group during reactions?

  • Methodological Answer :
  • Avoid strong acids/bases to prevent hydrolysis of the nitrile to carboxylic acid.
  • Use inert atmospheres (N₂/Ar) for reactions involving reducing agents (e.g., LiAlH₄) .
  • Monitor reaction progress via LC-MS to detect degradation products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.